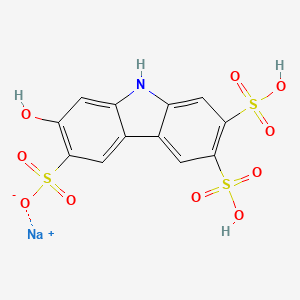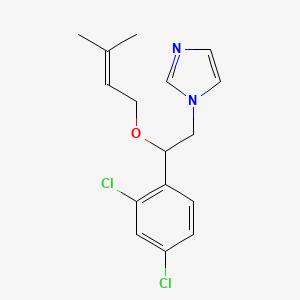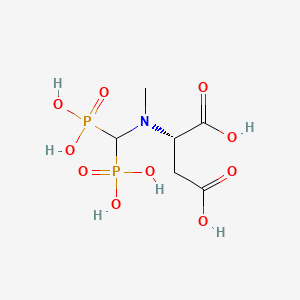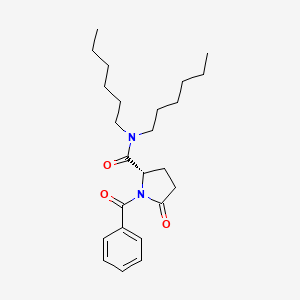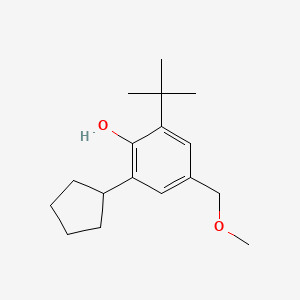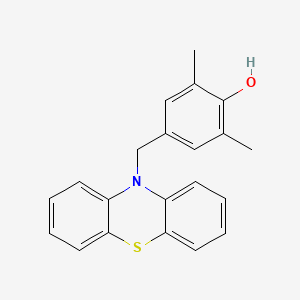
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol typically involves the reaction of phenothiazine with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide to form a nitrile intermediate. This intermediate is then treated with sodium azide in dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol involves its interaction with molecular targets such as lysine deacetylases (KDACs). By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to various biological effects. For example, in the treatment of giardiasis, the compound disrupts the parasite’s cytoskeleton and cell division, ultimately reducing its proliferation and viability .
Vergleich Mit ähnlichen Verbindungen
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug used to treat schizophrenia and other mental health disorders.
Promethazine: An antihistamine used to treat allergies, nausea, and motion sickness.
Thioridazine: Another antipsychotic drug with similar uses to chlorpromazine.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Unlike the aforementioned compounds, it has shown promise as a KDAC inhibitor and a potential treatment for parasitic infections .
Eigenschaften
CAS-Nummer |
85586-49-8 |
|---|---|
Molekularformel |
C21H19NOS |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(phenothiazin-10-ylmethyl)phenol |
InChI |
InChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3 |
InChI-Schlüssel |
BTQDOCBNRULPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




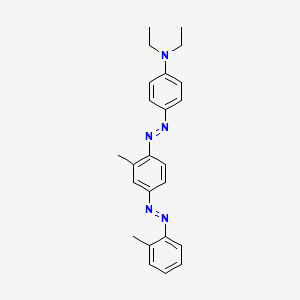


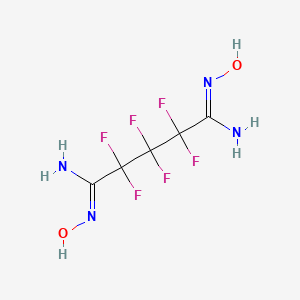
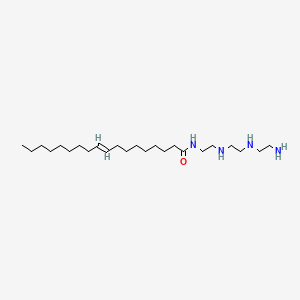
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
